molecular formula C₁₃H₁₂N₂O₂S₂ B1142561 8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione CAS No. 103494-99-1

8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione

Cat. No.: B1142561
CAS No.: 103494-99-1
M. Wt: 292.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2’-[1,3]dithiolane]-1,3(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is used in the synthesis of tetracyclic imidazo[2,1-b]quinazolinone derivatives, which are evaluated for their ability to inhibit platelet aggregation . Common reagents and conditions used in these reactions are not explicitly detailed in the available literature.

Scientific Research Applications

This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the synthesis of tetracyclic imidazo[2,1-b]quinazolinone derivatives, which are evaluated for their ability to inhibit platelet aggregation . This makes it a valuable compound in the study of blood clotting and related medical conditions.

Mechanism of Action

The mechanism of action of 8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2’-[1,3]dithiolane]-1,3(2H,4H)-dione involves its role in the synthesis of tetracyclic imidazo[2,1-b]quinazolinone derivatives. These derivatives are evaluated for their ability to inhibit platelet aggregation, which is a crucial process in blood clotting . The molecular targets and pathways involved in this mechanism are not explicitly detailed in the available literature.

Comparison with Similar Compounds

8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2’-[1,3]dithiolane]-1,3(2H,4H)-dione is unique due to its specific structure and its application in the synthesis of tetracyclic imidazo[2,1-b]quinazolinone derivatives. Similar compounds include other quinazoline derivatives and spiro compounds, which may have different applications and properties. The uniqueness of 8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2’-[1,3]dithiolane]-1,3(2H,4H)-dione lies in its specific use in inhibiting platelet aggregation .

Properties

CAS No.

103494-99-1

Molecular Formula

C₁₃H₁₂N₂O₂S₂

Molecular Weight

292.38

Origin of Product

United States

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